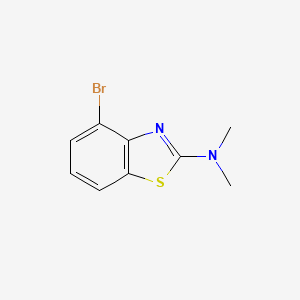

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-12(2)9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEPTKBXWDYGHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

This guide provides a comprehensive overview of a reliable synthetic route to 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the rationale behind the chosen methodologies, ensuring a deep understanding of the chemical transformations involved.

Introduction to this compound

The benzothiazole scaffold is a prominent structural motif in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial to anticancer activities.[1][2] The introduction of a bromine atom and a dimethylamino group at specific positions on this scaffold can significantly modulate its physicochemical and pharmacological properties. This compound is a derivative that holds potential as a building block in the development of novel therapeutic agents and functional materials. This guide delineates a robust and reproducible synthetic pathway to this target molecule, starting from commercially available precursors.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a few logical sequences. The key transformations are the formation of the benzothiazole ring, the bromination of the benzene ring, and the N,N-dimethylation of the 2-amino group. The chosen strategy involves a two-step sequence that prioritizes regioselectivity and high yields.

The selected pathway commences with the synthesis of the key intermediate, 2-amino-4-bromobenzothiazole, followed by the exhaustive methylation of the primary amino group. This approach is advantageous as it utilizes a well-established method for the formation of the 2-aminobenzothiazole core and allows for a straightforward final methylation step.

Visualizing the Synthetic Pathway

Caption: A high-level overview of the two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-4-bromobenzothiazole

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles from anilines.[3] The reaction proceeds via an in-situ formation of thiocyanogen bromide, which then reacts with the aniline derivative to undergo cyclization.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Bromoaniline | 172.03 | 17.2 g | 0.1 |

| Potassium thiocyanate | 97.18 | 29.15 g | 0.3 |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |

| Glacial Acetic Acid | 60.05 | 200 mL | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 3-bromoaniline (17.2 g, 0.1 mol) and potassium thiocyanate (29.15 g, 0.3 mol) in glacial acetic acid (200 mL).

-

Cool the resulting mixture in an ice-water bath to 0-5 °C with continuous stirring.

-

Slowly add bromine (16.0 g, 0.1 mol) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into 1 L of crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and then dried.

-

Recrystallize the crude product from ethanol to afford pure 2-amino-4-bromobenzothiazole as a white solid.[3]

Step 2: Synthesis of this compound

This step involves the exhaustive methylation of the primary amine using methyl iodide.[4] Potassium carbonate acts as a base to deprotonate the amine and the intermediate secondary amine.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-amino-4-bromobenzothiazole | 229.10 | 22.9 g | 0.1 |

| Methyl iodide | 141.94 | 42.6 g (18.7 mL) | 0.3 |

| Potassium carbonate | 138.21 | 41.5 g | 0.3 |

| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 2-amino-4-bromobenzothiazole (22.9 g, 0.1 mol), potassium carbonate (41.5 g, 0.3 mol), and N,N-dimethylformamide (250 mL).

-

Stir the suspension at room temperature and add methyl iodide (42.6 g, 0.3 mol) dropwise.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain this compound.

Mechanistic Insights

The key transformations in this synthesis are the oxidative cyclization to form the benzothiazole ring and the nucleophilic substitution for the N,N-dimethylation.

Mechanism of Benzothiazole Formation

Sources

- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine structure and properties

An In-Depth Technical Guide to 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine: Structure, Properties, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the versatile benzothiazole class. While specific research on this exact molecule is emerging, its structural features suggest significant potential for investigation in drug discovery and materials science. The benzothiazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines the compound's chemical identity, proposes a rational synthetic pathway, details methods for structural elucidation, and discusses its potential pharmacological applications based on the established profile of related analogues. The protocols and workflows described herein are designed to provide researchers and drug development professionals with a robust framework for synthesizing and evaluating this promising molecule.

Chemical Identity and Physicochemical Properties

This compound is a substituted benzothiazole. The core structure consists of a benzene ring fused to a thiazole ring, with key substitutions that define its chemical character: a bromine atom at position 4 and a dimethylamine group at position 2. These features, particularly the halogen substituent and the tertiary amine, are expected to significantly influence the molecule's lipophilicity, electronic distribution, and potential for intermolecular interactions with biological targets.

Chemical Structure:

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1177285-27-6 | [6][7][8] |

| Molecular Formula | C₉H₉BrN₂S | [6][9] |

| Molecular Weight | 257.15 g/mol | [6][9] |

| Purity (Typical) | ≥95% | [6][9] |

| Physical Form | Assumed to be a solid at room temperature | [10] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow:

Caption: Proposed three-step synthesis of the target compound.

Protocol 2.1: Proposed Synthesis

Expertise & Causality: This protocol is designed for regiochemical control and high efficiency.

-

Step A (Bromination): The use of bromine in glacial acetic acid is a classic and effective method for the bromination of activated aromatic rings like 2-aminobenzothiazole.[1] The amine group directs the electrophilic bromine to the ortho and para positions. The 4-position is sterically accessible and electronically favorable, leading to the desired regioisomer.

-

Step B (N-Methylation): The methylation of the primary amine at the 2-position is achieved via a nucleophilic substitution reaction.[12] N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction. Potassium carbonate (K₂CO₃) acts as a non-nucleophilic base to deprotonate the amine, creating a more potent nucleophile. Using an excess of methyl iodide ensures the reaction proceeds to the tertiary amine (N,N-dimethyl) product.[12]

Methodology:

-

Bromination of 2-Amino-1,3-benzothiazole: a. Dissolve 2-amino-1,3-benzothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath (0-5 °C). c. Slowly add a solution of liquid bromine (1.0-1.1 eq) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product. f. Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases. g. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-bromo-1,3-benzothiazol-2-amine.

-

N,N-dimethylation: a. To a solution of 4-bromo-1,3-benzothiazol-2-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 3.0 eq). b. Add methyl iodide (CH₃I, 2.5 eq) dropwise to the suspension under stirring. c. Heat the mixture to 70-80 °C and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature and pour it into cold water. e. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Protocol 3.1: Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Prepare a sample by dissolving 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire ¹H NMR and ¹³C NMR spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: a. Obtain an IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): a. Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile). b. Analyze using Electrospray Ionization (ESI) or a similar soft ionization technique coupled with a mass analyzer (e.g., TOF or Quadrupole).

Table 2: Expected Spectroscopic Data

| Technique | Characteristic Signal/Feature | Rationale |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm) | Signals corresponding to the protons on the benzothiazole ring system. |

| Methyl protons (singlet, ~3.0-3.5 ppm, 6H integration) | A single peak integrating to six protons, characteristic of the two equivalent methyl groups in the N(CH₃)₂ moiety. | |

| ¹³C NMR | Aromatic carbons (~110-155 ppm) | Signals for the carbon atoms of the fused ring system. |

| Methyl carbons (~40 ppm) | Signal for the N-methyl carbons. | |

| FT-IR | Aromatic C-H stretch (~3000-3100 cm⁻¹) | Vibrations of the C-H bonds on the benzene ring. |

| C=N stretch (~1600-1650 cm⁻¹) | Characteristic stretching vibration of the imine bond within the thiazole ring. | |

| C-N stretch (~1300-1350 cm⁻¹) | Stretching vibration of the bond between the ring and the dimethylamino group. | |

| C-Br stretch (~500-600 cm⁻¹) | Vibration of the carbon-bromine bond. | |

| LC-MS (ESI+) | [M+H]⁺ peak at m/z ~258/260 | The molecular ion peak showing the characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br isotopes). |

Pharmacological Profile and Potential Applications

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[4] Derivatives have demonstrated a wide array of pharmacological activities.

-

Anticancer Activity: Many benzothiazole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] Mechanisms often involve the inhibition of crucial enzymes like topoisomerases or the disruption of microtubule polymerization.[1][13]

-

Antimicrobial Activity: The benzothiazole nucleus is a core component of compounds active against bacterial and fungal pathogens.[1][2]

-

Anticonvulsant and Anti-inflammatory Activity: Studies have also highlighted the potential of benzothiazoles as central nervous system agents and modulators of inflammatory pathways.[3][5][14]

The subject molecule, this compound, is a prime candidate for screening in these areas. The bromine atom can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell membrane permeability. The dimethylamino group can act as a hydrogen bond acceptor and influence the molecule's basicity and solubility.

Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a standard, reliable method for assessing the compound's potential as an anticancer agent by measuring its effect on cell viability.

MTT Assay Workflow:

Caption: Standard workflow for an MTT-based cell viability assay.

Methodology:

-

Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in cell culture medium and add them to the wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound is a structurally interesting molecule with a high potential for biological activity, stemming from its benzothiazole core. This guide provides a foundational framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing the proposed synthesis, confirming the structure with the outlined analytical methods, and performing broad biological screening, starting with anticancer and antimicrobial assays. Subsequent studies could explore structure-activity relationships (SAR) by synthesizing analogues with varied substitution patterns to optimize potency and selectivity for specific biological targets.

References

-

PubChem. (n.d.). 4-Bromo-6-methyl-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1,3-thiazol-2-amine. Retrieved from [Link]

-

MDPI. (2022). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Retrieved from [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Retrieved from [Link]

-

Rana, A., Siddiqui, N., & Khan, S. A. (2007). Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences, 69(1), 10. Retrieved from [Link]

-

NIH. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 21(9), 1238. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethyl-1,3-benzothiazol-2-amine;bromide. Retrieved from [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 89, 207-251. Retrieved from [Link]

-

NIH. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Scientific Reports, 8, 17976. Retrieved from [Link]

-

PubMed Central. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]

-

PubMed. (1989). Synthesis and pharmacological properties of benzothiazole, 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. Retrieved from [Link]

Sources

- 1. 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | 383131-01-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1177285-27-6 | this compound - Moldb [moldb.com]

- 7. 1177285-27-6|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 1177285-27-6 [amp.chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | 383131-43-9 [sigmaaldrich.com]

- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanisms of Action for Anticancer Benzothiazoles: A Technical Guide

Introduction

The benzothiazole scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] In the realm of oncology, benzothiazole derivatives have garnered significant attention for their potent and often selective anticancer properties.[4][5][6] This technical guide provides an in-depth exploration of the core mechanisms through which benzothiazole-based compounds exert their cytotoxic and antiproliferative effects on cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causal relationships behind experimental observations, and provides methodologies for key validation assays.

The anticancer activity of benzothiazoles is not attributed to a single, universal mechanism but rather a multifaceted array of interactions with key cellular targets and pathways. This guide will dissect these mechanisms, including the induction of apoptosis through various signaling cascades, the disruption of microtubule dynamics, the inhibition of crucial protein kinases, and the modulation of other significant cellular targets.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A predominant mechanism by which benzothiazole derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death.[4][7][8] This is a critical process for eliminating damaged or malignant cells, and its activation is a key strategy in cancer chemotherapy. Benzothiazoles trigger apoptosis through several interconnected pathways.

The Intrinsic (Mitochondrial) Pathway

Many benzothiazole compounds initiate apoptosis via the intrinsic pathway, which is centered around the mitochondria. A novel benzothiazole derivative (BTD) has been shown to suppress cell proliferation and metastasis by inducing apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS) and the subsequent loss of mitochondrial transmembrane potential.[9][10]

Key Events in the Intrinsic Pathway Triggered by Benzothiazoles:

-

Increased ROS Production: Benzothiazole derivatives can induce oxidative stress within cancer cells, leading to an accumulation of ROS. This excess ROS can damage cellular components, including mitochondria.

-

Mitochondrial Membrane Depolarization: The increase in ROS can lead to the loss of the mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway.[11][12]

-

Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.[13]

The novel benzothiazole derivative PB11 has been shown to induce apoptosis in glioblastoma and cervix cancer cell lines by up-regulating caspase-3 and cytochrome c levels.[13]

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential, a key indicator of apoptosis.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial membrane depolarization.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cancer cells in a 96-well plate and allow them to adhere overnight. Treat the cells with the benzothiazole compound of interest at various concentrations for the desired time period. Include a vehicle control and a positive control (e.g., CCCP, a known uncoupler of mitochondrial oxidative phosphorylation).

-

JC-1 Staining: After treatment, remove the medium and wash the cells with phosphate-buffered saline (PBS). Add JC-1 staining solution (typically 5-10 µg/mL in culture medium) to each well and incubate at 37°C for 15-30 minutes.

-

Washing: Remove the staining solution and wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Read the red fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. Read the green fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each sample. A decrease in this ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical cell survival pathway that is often hyperactivated in cancer. Several benzothiazole derivatives have been shown to induce apoptosis by suppressing this pathway.[13][14] For instance, the novel benzothiazole derivative PB11 was found to down-regulate PI3K and AKT, leading to apoptosis in human cancer cell lines.[13] Another study demonstrated that a benzothiazole derivative inhibited both AKT and ERK signaling pathways in A431 and A549 cells.[14]

Signaling Pathway Diagram: Benzothiazole-Induced Apoptosis via PI3K/AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by benzothiazoles, leading to apoptosis.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are potent anticancer drugs. Several benzothiazole derivatives have been identified as inhibitors of tubulin polymerization.[4][15][16][17] These compounds bind to the colchicine-binding site of β-tubulin, preventing the polymerization of tubulin into microtubules.[16][18] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]

A series of 1,2,3-triazole benzothiazole derivatives were designed as tubulin polymerization inhibitors, with compound K18 showing potent anti-esophageal cancer activity by effectively inhibiting tubulin polymerization (IC50 = 0.446 μM) and inducing G2/M phase arrest.[19]

Data Presentation: IC50 Values of Benzothiazole-Based Tubulin Polymerization Inhibitors

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | PC3 (Prostate) | 2.87 | [16] |

| K18 | Kyse30 (Esophageal) | 0.042 | [19] |

| K18 | EC-109 (Esophageal) | 0.038 | [19] |

| 25a | (Tubulin Polymerization Assay) | 2.1 | [18] |

Experimental Workflow: Tubulin Polymerization Assay

This workflow outlines the in vitro measurement of tubulin polymerization inhibition by benzothiazole compounds.

Caption: Workflow for in vitro tubulin polymerization assay.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them attractive therapeutic targets. Benzothiazole derivatives have been shown to inhibit several important protein kinases.[4][6]

Tyrosine Kinase Inhibition

Tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), play pivotal roles in cancer cell proliferation, survival, and angiogenesis.[7][8] Benzothiazole derivatives have been developed as potent inhibitors of these kinases.[11][20] One study reported a novel 2-aminobenzothiazole hybrid that emerged as a potent VEGFR-2 inhibitor with an IC50 of 91 nM.[20]

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell cycle progression and survival.[21][22] Inhibition of Pim-1 kinase by benzothiazole derivatives can lead to cell cycle arrest at the G1/S phase.[23] Bis-thiazole derivatives have been synthesized as preferential Pim-1 kinase inhibitors, with some compounds showing IC50 values in the sub-micromolar range.[21]

Signaling Pathway Diagram: Role of Pim-1 Kinase and its Inhibition

Caption: Pim-1 kinase signaling and its inhibition by benzothiazoles.

Other Anticancer Mechanisms

Beyond the major mechanisms discussed above, benzothiazoles exhibit their anticancer activity through several other pathways.

-

Aryl Hydrocarbon Receptor (AhR) Agonism: Some 2-arylbenzothiazoles act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[24] This can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens or, in some contexts, lead to the formation of cytotoxic metabolites within cancer cells.[4]

-

Carbonic Anhydrase Inhibition: Benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrase (CA), particularly tumor-associated isoforms.[1][2][25] By inhibiting CA, these compounds can disrupt the pH regulation in the tumor microenvironment, which is crucial for tumor cell survival and proliferation, especially in hypoxic conditions.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes by benzothiazole derivatives can lead to DNA damage and cell death.[7][8]

Conclusion

The anticancer properties of benzothiazole derivatives stem from their ability to interact with a diverse range of molecular targets and disrupt multiple signaling pathways essential for cancer cell survival and proliferation. The primary mechanisms of action include the induction of apoptosis through intrinsic and extrinsic pathways, the inhibition of tubulin polymerization leading to cell cycle arrest, and the inhibition of key protein kinases such as EGFR, VEGFR-2, and Pim-1. Furthermore, their roles as AhR agonists and inhibitors of carbonic anhydrase and topoisomerases contribute to their broad-spectrum anticancer activity. The continued exploration of the structure-activity relationships of benzothiazole scaffolds holds significant promise for the development of novel, more potent, and selective anticancer therapeutics. This guide provides a foundational understanding of these mechanisms, empowering researchers to design and execute further investigations into this promising class of compounds.

References

-

Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1350. [Link]

-

Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1336-1350. [Link]

-

Singh, S., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics, 13(2), 1-15. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, X. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1168631. [Link]

-

Kim, D. H., Lee, J. H., Kim, Y. J., & Kim, J. H. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 23(11), 2949. [Link]

-

Kumar, A., & Sharma, G. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini reviews in medicinal chemistry, 19(14), 1144–1154. [Link]

-

Kumar, A., & Sharma, G. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]

-

Kumar, A., & Sharma, G. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]

-

Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., ... & Supuran, C. T. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Li, X. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1357630. [Link]

-

Yilmaz, A., Apaydin, S., & Uslu, B. (2023). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current molecular pharmacology. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Li, X. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in pharmacology, 14, 1168631. [Link]

-

ResearchGate. (n.d.). Examples of benzothiazole-based tubulin polymerization inhibitors. [Link]

-

Singh, S., & Kumar, V. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. CardioSomatics. [Link]

-

Yilmaz, A., Apaydin, S., & Uslu, B. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 17(2), 241. [Link]

-

ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. [Link]

-

Sharma, P., & Kumar, V. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(23), 7859. [Link]

-

ResearchGate. (n.d.). Benzothiazole analogues 1∼3 and colchicine site tubulin inhibitors 4∼6 as anticancer agents. [Link]

-

Singh, P., & Kaur, M. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 27(19), 6523. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Li, J., Wang, Y., & Li, X. (2024). Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities. European journal of medicinal chemistry, 269, 116298. [Link]

-

ResearchGate. (n.d.). Benzothiazole as Microtubule polymerization inhibitors. [Link]

-

Pinto, M., Palmeira, A., Fernandes, C., Resende, D. I. S. P., Sousa, E., Cidade, H., ... & Sousa, M. E. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. European journal of medicinal chemistry, 194, 112248. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2022). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 19(11), 4737-4755. [Link]

-

Dawood, K. M., El-Sayed, M. A. A., & El-Adl, K. (2021). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific reports, 11(1), 1-19. [Link]

-

Holder, S., Zemskova, M., Zhang, C., Tabrizizad, M., Bremer, R., Neidigh, J. W., & Lilly, M. B. (2007). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of medicinal chemistry, 50(10), 2344–2355. [Link]

-

ResearchGate. (n.d.). Graphical illustration of Pim1 kinase role during the cell cycle G1/S phase. [Link]

Sources

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 6. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 7. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine: A Technical Guide to Target Identification and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific analog, 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine, providing an in-depth exploration of its potential therapeutic targets and a strategic framework for their identification and validation. While direct studies on this particular compound are limited, this guide synthesizes data from closely related analogs to postulate putative mechanisms and offers a comprehensive roadmap for its preclinical investigation. We will delve into the known biological landscape of 2-aminobenzothiazoles, propose a multi-pronged strategy for target deconvolution, and provide detailed experimental protocols to empower researchers in their quest to unlock the therapeutic promise of this compound.

Introduction: The 2-Aminobenzothiazole Core - A Fountain of Bioactivity

The benzothiazole ring system, particularly when substituted with an amino group at the 2-position, has proven to be a versatile pharmacophore.[1][2] This core structure has been integrated into a multitude of compounds demonstrating significant therapeutic potential across various disease areas.[3] Clinically approved drugs like Riluzole, used in the treatment of amyotrophic lateral sclerosis, underscore the therapeutic viability of this chemical class.[4] The biological activities of 2-aminobenzothiazole derivatives are diverse and include:

-

Anticancer Activity: Many derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[5][6] The proposed mechanisms are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][7]

-

Antimicrobial Activity: The 2-aminobenzothiazole scaffold has been explored for its antibacterial and antifungal properties.[8][9] The purported mechanisms involve the disruption of microbial cell wall synthesis and interference with essential metabolic pathways.

-

Anti-inflammatory Activity: Several 2-aminobenzothiazole derivatives have shown promise as anti-inflammatory agents, potentially through the modulation of pro-inflammatory cytokine production.[2][10][11]

The specific substitution pattern on the benzothiazole ring and the 2-amino group significantly influences the biological activity and target selectivity. The subject of this guide, this compound, possesses a bromine atom at the 4-position and a dimethylated amino group, features that are expected to modulate its physicochemical properties and target interactions.

Postulated Therapeutic Arenas and Putative Molecular Targets

Based on the extensive research on analogous compounds, we can hypothesize the primary therapeutic areas and potential molecular targets for this compound.

Oncology

The anticancer potential of 2-aminobenzothiazoles is the most extensively studied area. The structural similarity of our lead compound to known anticancer agents suggests that it may interact with a variety of cancer-related targets.

Putative Targets in Oncology:

-

Protein Kinases: This is a major class of targets for 2-aminobenzothiazole derivatives. Kinome profiling of related compounds has revealed inhibitory activity against:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Colony-Stimulating Factor 1 Receptor (CSF1R).[4][12]

-

Serine/Threonine Kinases: Including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and components of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[4][5][13]

-

-

Topoisomerases: Some benzothiazole derivatives are known to inhibit topoisomerases, enzymes crucial for DNA replication and repair, leading to cancer cell death.

-

Apoptosis Regulators: The compound could directly or indirectly modulate the activity of proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins.

Infectious Diseases

The antimicrobial activity of the 2-aminobenzothiazole core suggests that this compound could be a lead for novel anti-infective agents.

Putative Targets in Infectious Diseases:

-

Bacterial Cell Wall Synthesis Enzymes: Inhibition of enzymes involved in the biosynthesis of peptidoglycan is a common mechanism for antibacterial agents.

-

Microbial Metabolic Enzymes: Targeting essential metabolic pathways unique to pathogens can provide a selective antimicrobial effect.

Inflammatory Disorders

The anti-inflammatory properties of related compounds point towards potential applications in treating inflammatory conditions.

Putative Targets in Inflammation:

-

Cyclooxygenases (COX): Inhibition of COX enzymes is a well-established mechanism for many anti-inflammatory drugs.

-

Cytokine Signaling Pathways: The compound may modulate signaling pathways downstream of pro-inflammatory cytokines, such as the JAK/STAT or NF-κB pathways.[7]

A Strategic Approach to Target Deconvolution

Identifying the specific molecular targets of this compound is paramount to understanding its mechanism of action and advancing its development. A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is recommended.

Caption: A strategic workflow for the target deconvolution of this compound.

Experimental Protocols for Target Identification and Validation

This section provides detailed, step-by-step methodologies for the key experiments outlined in the target deconvolution strategy.

Affinity Chromatography-Mass Spectrometry

This technique aims to isolate binding partners of the compound from a complex biological lysate.[14][15]

Protocol:

-

Synthesis of an Affinity Probe:

-

Synthesize a derivative of this compound incorporating a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., a carboxylic acid or an amine).

-

Couple the linker-modified compound to a solid support, such as NHS-activated sepharose beads.

-

-

Preparation of Cell Lysate:

-

Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-down:

-

Incubate the clarified lysate with the affinity matrix (compound-coupled beads) for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with beads coupled to a linker alone or an inactive analog of the compound.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive elution with an excess of the free compound or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are specific to the compound pull-down and identify them by mass spectrometry (LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[3][16][17]

Protocol:

-

Cell Treatment:

-

Culture cells of interest and treat them with either the vehicle (e.g., DMSO) or various concentrations of this compound for a defined period.

-

-

Heat Shock:

-

Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation.

-

Quantify the amount of a specific protein of interest in the soluble fraction using a suitable method, such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen).[3]

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

-

Kinome Profiling

Given the prevalence of kinases as targets for 2-aminobenzothiazoles, a comprehensive kinome scan is a high-priority experiment.[18][19][20]

Protocol:

-

This is typically performed as a service by specialized companies.

-

The general principle involves incubating the compound at one or more concentrations with a large panel of purified, active kinases.

-

The activity of each kinase is measured, typically by quantifying the phosphorylation of a specific substrate.

-

The results are presented as the percent inhibition of each kinase at the tested compound concentrations, allowing for the identification of specific kinase targets and an assessment of selectivity.

Signaling Pathway Reporter Assays

These assays are used to determine if the compound modulates the activity of specific signaling pathways.[21][22][23]

Protocol:

-

Cell Line and Reporter Construct:

-

Utilize a cell line that has been engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific signaling pathway (e.g., NF-κB, AP-1, or STAT3).

-

-

Assay Procedure:

-

Plate the reporter cell line in a 96- or 384-well plate.

-

Treat the cells with a known activator of the pathway in the presence and absence of various concentrations of this compound.

-

After an appropriate incubation period, measure the reporter gene expression (e.g., by measuring luminescence or fluorescence).

-

-

Data Interpretation:

-

A decrease in reporter gene expression in the presence of the compound indicates inhibition of the signaling pathway. Conversely, an increase suggests activation.

-

Caption: Putative signaling pathways potentially modulated by this compound.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example Data Summary for Kinome Profiling

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | 85 | 98 | 0.25 |

| Kinase B | 20 | 55 | 8.7 |

| Kinase C | 5 | 15 | > 10 |

| ... | ... | ... | ... |

Table 2: Example Data Summary for Cellular Assays

| Cell Line | Assay Type | Endpoint | IC50 (µM) |

| MCF-7 | Proliferation | Cell Viability | 1.5 |

| HCT116 | Apoptosis | Caspase 3/7 Activity | 2.3 |

| RAW 264.7 | Anti-inflammatory | NO Production | 5.8 |

| ... | ... | ... | ... |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the therapeutic potential of this compound. By leveraging the existing knowledge of the 2-aminobenzothiazole scaffold and employing a robust, multi-faceted approach to target deconvolution, researchers can efficiently identify its molecular targets and elucidate its mechanism of action. The detailed experimental protocols provided herein serve as a practical resource to guide these efforts. Successful identification of novel and druggable targets for this compound could pave the way for the development of new therapies for cancer, infectious diseases, or inflammatory disorders. Future work should focus on lead optimization based on structure-activity relationships derived from target engagement and cellular potency data, as well as in vivo efficacy studies in relevant disease models.

References

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. Retrieved January 20, 2026, from [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Identification of Direct Protein Targets of Small Molecules. (n.d.). ACS Chemical Biology. Retrieved January 20, 2026, from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Recent advances in methods to assess the activity of the kinome. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved January 20, 2026, from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Affinity-based target identification for bioactive small molecules. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

-

Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]

-

Cellular Thermal Shift Assay (CETSA). (n.d.). News-Medical.Net. Retrieved January 20, 2026, from [Link]

-

Target Deconvolution. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

-

SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). Retrieved January 20, 2026, from [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

-

Kinase Activity Profiling Services. (n.d.). Pamgene. Retrieved January 20, 2026, from [Link]

-

Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (n.d.). Books. Retrieved January 20, 2026, from [Link]

-

Identifying the proteins to which small-molecule probes and drugs bind in cells. (n.d.). PNAS. Retrieved January 20, 2026, from [Link]

-

(PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Gene reporter assays. (n.d.). BMG Labtech. Retrieved January 20, 2026, from [Link]

-

5 Target Deconvolution Approaches in Drug Discovery. (n.d.). Technology Networks. Retrieved January 20, 2026, from [Link]

-

Signaling Reporter Assays. (n.d.). Eurofins DiscoverX. Retrieved January 20, 2026, from [Link]

-

Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. Retrieved January 20, 2026, from [Link]

-

Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 20, 2026, from [Link]

-

Analgesic and Antiinflammatory Activity of Derivatives of 2-Aminobenzothiazole. (n.d.). Retrieved January 20, 2026, from [Link]

-

Proteomics. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. Retrieved January 20, 2026, from [Link]

-

Natural Bioactive Compound Target Identification. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]

-

MIA: Nick Polizzi, Predicting small-molecule binding sites using AlphaFold2; Primer: Benjamin Fry. (n.d.). YouTube. Retrieved January 20, 2026, from [Link]

-

Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (n.d.). University of Baghdad Digital Repository. Retrieved January 20, 2026, from [Link]

-

Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Synthesis and antibacterial activity of new complexes of benzothiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved January 20, 2026, from [Link]

Sources

- 1. Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Mod… [ouci.dntb.gov.ua]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 20. Kinase Activity Profiling Services - Pamgene [pamgene.com]

- 21. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Signaling Reporters [discoverx.com]

Investigating the Pharmacology of Brominated Benzothiazoles: A Technical Guide for Drug Discovery Professionals

Preamble: The Strategic Value of Bromination in Benzothiazole Scaffolds

The benzothiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of a bromine atom onto this scaffold is a strategic chemical modification that can profoundly influence the compound's pharmacological profile. Bromination can enhance binding affinity to target proteins, improve metabolic stability, and modulate pharmacokinetic properties. This guide provides an in-depth exploration of the pharmacological investigation of brominated benzothiazoles, offering a framework for researchers and drug development professionals to unlock the therapeutic potential of this chemical class.

Foundational Principles: Synthesis and Characterization

A robust pharmacological investigation begins with the synthesis of high-purity compounds. Various synthetic methodologies have been developed for benzothiazole derivatives, many of which can be adapted for the introduction of bromine.[5] A common and effective method involves the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.[6]

General Synthesis Protocol: Brominated Benzothiazoles

-

Starting Material Preparation: Dissolve the appropriately substituted bromo-aniline (1 equivalent) in glacial acetic acid.

-

Thiocyanation: Add potassium thiocyanate (2-3 equivalents) to the solution and stir until dissolved.

-

Bromination/Cyclization: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture at a controlled temperature (typically 0-10 °C).

-

Reaction Progression: Allow the reaction to proceed at room temperature or with gentle heating, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired brominated benzothiazole.

Causality in Synthesis: The choice of starting aniline determines the position of the bromine atom and other substituents on the benzene ring, which is critical for structure-activity relationship (SAR) studies. The careful control of reaction conditions, particularly temperature during bromine addition, is crucial to minimize side-product formation and ensure a high yield of the desired product.

Primary Pharmacological Screening: Identifying Biological Activity

Once synthesized and characterized, brominated benzothiazoles should undergo a tiered screening process to identify their primary biological activities.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[2][7] A logical first step is to screen for cytotoxicity against a panel of cancer cell lines.

Experimental Workflow: Anticancer Screening

Caption: Workflow for anticancer screening of brominated benzothiazoles.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the brominated benzothiazole compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.

Trustworthiness of Protocol: This protocol is self-validating by including both positive (e.g., doxorubicin) and negative (vehicle control) controls. The use of multiple cell lines helps to identify compounds with broad-spectrum activity versus those with selectivity for specific cancer types.

Antimicrobial Activity

Benzothiazole derivatives are also known for their potent antimicrobial properties.[8][9] Screening for antibacterial and antifungal activity is a critical step in the pharmacological investigation.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Compound Dilution: Prepare serial twofold dilutions of the brominated benzothiazole in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship Insights: The position and nature of substituents on the benzothiazole ring can significantly impact antimicrobial activity. For instance, the presence of a halogen, such as bromine, at specific positions has been shown to enhance antibacterial efficacy.[8]

Delving Deeper: Mechanism of Action Studies

Identifying the molecular target and mechanism of action is paramount in drug development. For brominated benzothiazoles, several key pathways and targets should be investigated based on the known pharmacology of the broader benzothiazole class.

Kinase Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[10]

Signaling Pathway: PI3K/Akt/mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by brominated benzothiazoles.

Experimental Approach: Kinase Inhibition Assay

-

In Vitro Kinase Panel: Screen the lead compounds against a panel of purified kinases to identify specific targets.

-

Western Blot Analysis: Treat cancer cells with the brominated benzothiazole and analyze the phosphorylation status of key proteins in the targeted pathway (e.g., phospho-Akt, phospho-mTOR) to confirm inhibition in a cellular context.

Induction of Apoptosis

A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Staining

-

Cell Treatment: Treat cancer cells with the brominated benzothiazole at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells: Early apoptotic

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

-

Causality and Interpretation: An increase in the population of Annexin V-positive cells upon treatment provides strong evidence that the compound induces apoptosis. This can be further corroborated by observing changes in the expression of apoptosis-related proteins such as caspases, Bcl-2, and Bax via Western blotting.

In Vivo Pharmacology and Preclinical Development

Promising lead compounds identified through in vitro studies must be evaluated in vivo to assess their efficacy and safety.

Xenograft Models for Anticancer Efficacy

Experimental Workflow: Murine Xenograft Study

Caption: Workflow for an in vivo anticancer efficacy study using a xenograft model.

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 250 | - |

| Compound X (10 mg/kg) | 750 ± 150 | 50 |

| Compound X (25 mg/kg) | 300 ± 100 | 80 |

| Positive Control | 250 ± 80 | 83 |

Pharmacokinetic and Toxicological Evaluation

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicity profile, is essential for any potential drug candidate.

Key Studies:

-

Pharmacokinetic (PK) studies: Determine parameters such as half-life, bioavailability, and clearance in animal models.

-

Acute toxicity studies: Assess the short-term adverse effects of high doses of the compound.

-

Repeat-dose toxicity studies: Evaluate the long-term safety of the compound.

Conclusion and Future Directions

The pharmacological investigation of brominated benzothiazoles is a multifaceted process that requires a systematic and logical approach. By leveraging the established knowledge of benzothiazole pharmacology and employing a tiered screening and mechanism-of-action elucidation strategy, researchers can effectively identify and characterize novel therapeutic agents. The strategic incorporation of bromine into the benzothiazole scaffold offers a promising avenue for the development of next-generation drugs with improved efficacy and safety profiles. Future research should focus on exploring the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, where the benzothiazole core has also shown promise.

References

-

Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Request PDF. Available at: [Link]

-

Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. Available at: [Link]

-

A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

-

A Review on Emerging Benzothiazoles: Biological Aspects. ResearchGate. Available at: [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Available at: [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central. Available at: [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers. Available at: [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

-

Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Novel 4-Bromo-N,N-dimethyl-1,3-benzothiazol-2-amine Derivatives

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the synthesis of novel derivatives based on the 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine core. We will explore the strategic synthesis of the key building block and its subsequent functionalization through modern cross-coupling methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to empower the design and execution of synthetic strategies for novel drug candidates.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[3] The inherent structural features of the benzothiazole nucleus, including its aromaticity and the presence of heteroatoms, allow for a multitude of interactions with various biological targets.[1] The introduction of a bromine atom at the 4-position of the benzothiazole ring provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. Subsequent N,N-dimethylation of the 2-amino group can further modulate the compound's polarity, solubility, and binding characteristics.

This guide will focus on a modular synthetic approach, beginning with the construction of the core this compound intermediate, followed by its diversification using powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of the Core Intermediate: this compound

The synthesis of the target intermediate can be approached in a stepwise manner, beginning with the construction of the 2-aminobenzothiazole core, followed by bromination and N,N-dimethylation.

Step 1: Synthesis of 2-Aminobenzothiazole

A common and efficient method for the synthesis of the 2-aminobenzothiazole scaffold involves the oxidative cyclization of a substituted phenylthiourea.[4]

Reaction Scheme:

Figure 1: General scheme for the synthesis of 2-aminobenzothiazole.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole

-

In a round-bottom flask, dissolve equimolar quantities of the desired aniline and ammonium thiocyanate in ethanol containing a catalytic amount of concentrated hydrochloric acid.

-

To this solution, add bromine in glacial acetic acid dropwise with stirring.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture in an ice-water bath to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from rectified spirit to obtain pure 2-aminobenzothiazole.

Step 2: Bromination of the Benzothiazole Core

The introduction of a bromine atom at the 4-position can be achieved through electrophilic aromatic substitution.

Reaction Scheme:

Figure 2: Bromination of 2-aminobenzothiazole.

Experimental Protocol: Synthesis of 4-Bromo-1,3-benzothiazol-2-amine

-

Dissolve 2-aminobenzothiazole in glacial acetic acid.

-

Slowly add liquid bromine while stirring at room temperature.

-

Continue stirring for 24 hours.

-

Pour the reaction mixture into cold water and neutralize with ammonium hydroxide to precipitate the product.

-

Filter, wash with water, and dry to yield 4-bromo-1,3-benzothiazol-2-amine.

Step 3: N,N-Dimethylation of 4-Bromo-1,3-benzothiazol-2-amine

The final step in the synthesis of the core intermediate is the exhaustive methylation of the 2-amino group. This can be achieved using an excess of a methylating agent such as methyl iodide in the presence of a base.

Reaction Scheme:

Figure 3: N,N-Dimethylation of 4-bromo-1,3-benzothiazol-2-amine.

Experimental Protocol: Synthesis of this compound

-

To a solution of 4-bromo-1,3-benzothiazol-2-amine in N,N-dimethylformamide (DMF), add an excess of potassium carbonate.

-

Add an excess of methyl iodide dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization of the Core Intermediate

The this compound serves as a versatile platform for the synthesis of a diverse library of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position.[5]

Reaction Scheme: